2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Catalog No.
S712229
CAS No.
180576-05-0
M.F
C21H22N2O4
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin...

CAS Number

180576-05-0

Product Name

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)

InChI Key

XNWPGFGLHGFRRP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol, is a compound notable for its structural complexity and potential applications in medicinal chemistry. It features a piperazine moiety linked to an acetic acid group, with a 9H-fluoren-9-ylmethoxycarbonyl group that enhances its lipophilicity and stability. The compound is classified under the CAS number 180576-05-0 and is recognized for its unique properties that make it suitable for various biological and chemical applications .

  • Organic Synthesis

    The molecule contains a piperazine ring, a common functional group in various pharmaceuticals and drug candidates. The presence of a carboxylic acid group further enhances its potential as a building block for more complex organic molecules. Research in this area might involve using 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid as a starting material for synthesizing novel bioactive compounds.

  • Chemical Biology

    The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a well-established protecting group in organic chemistry, particularly in solid-phase peptide synthesis. This suggests that 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid could be useful as a temporary protecting group for piperazine derivatives during chemical synthesis [].

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine functionality can react with carboxylic acids to form amides, potentially leading to derivatives with enhanced biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of piperazine derivatives.

These reactions are essential for synthesizing analogs or derivatives that may exhibit different pharmacological profiles.

The biological activity of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit activity as:

  • Antidepressants: Due to the presence of piperazine, which is common in many psychoactive drugs.
  • Anticancer agents: The fluorenyl moiety may contribute to interactions with biological targets involved in cancer pathways.

Research indicates that modifications to the piperazine ring or the acetic acid side chain can significantly influence the activity profile, making this compound a candidate for further investigation in drug development .

Several synthesis methods have been proposed for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid:

  • Direct Coupling: The reaction of piperazine with fluorenylmethoxycarbonyl chloride followed by acetic acid addition can yield the target compound.
  • Multi-step Synthesis: Starting from simpler precursors, involving multiple steps such as protection/deprotection strategies, can lead to the desired structure.
  • Use of Catalysts: Employing catalysts in reactions can enhance yields and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound and its derivatives .

The applications of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid are diverse:

  • Pharmaceutical Development: It serves as a scaffold for developing new therapeutic agents targeting neurological disorders or cancer.
  • Chemical Probes: Used in research to explore biological pathways and mechanisms due to its ability to interact with various biological targets.

Its unique structure positions it as a valuable compound in medicinal chemistry research .

Interaction studies involving 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focus on its binding affinity and efficacy concerning various biological targets:

  • Receptor Binding Assays: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential as an antidepressant.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in cancer pathways may reveal its anticancer properties.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
4-Fmoc-1-piperazineacetic acid0.96Contains a Fmoc protecting group; used in peptide synthesis
(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate0.90Features an oxo group which may alter reactivity
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride0.88A hydrochloride salt form; may have different solubility properties
4-Fmoc-Piperazine-2-(R)-carboxylic acid0.87Contains an Fmoc group; used in peptide coupling reactions

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, particularly its potential as a versatile building block in medicinal chemistry .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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